REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].CN(C)C=O.CO[C:17](OC)([CH3:19])[CH3:18].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(N(CC)CC)C>[CH3:18][C:17]1([CH3:19])[O:5][CH2:4][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][O:1]1 |f:3.4|
|
Name
|
|
Quantity
|
254 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 L round-bottom flask fitted with a thermometer
|
Type
|
ADDITION
|
Details
|
a nitrogen-introducing tube, and a stirrer
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
DISSOLUTION
|
Details
|
dissolved at 80° C
|
Type
|
CUSTOM
|
Details
|
was carried out at 25° C. without further treatment
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
ADDITION
|
Details
|
the resulting powder was dispersed in 1 kg of hexane
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
The hexane-washing step
|
Type
|
DISSOLUTION
|
Details
|
The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C.
|
Type
|
FILTRATION
|
Details
|
after insoluble matter was filtrated
|
Type
|
ADDITION
|
Details
|
250 g of Kyoward 200B was added to the filtrate and adsorption treatment
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)(CO)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |